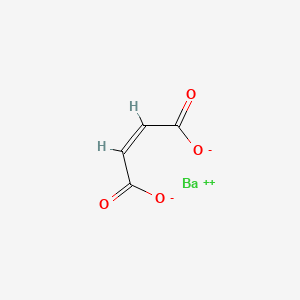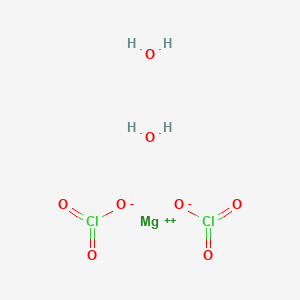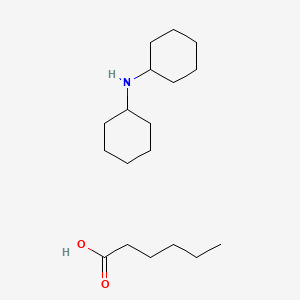
3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a chemical compound with the molecular formula C16H28ClN2O2S. It is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Sulfanylethylation: The acid chloride is then reacted with 2-mercaptoethylamine to introduce the sulfanylethyl group.
Quaternization: The final step involves the quaternization of the amine group with diethyl sulfate to form the diethylazanium chloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl compounds
Scientific Research Applications
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-4-methoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-ethoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-propoxybenzoyl)sulfanylethyl-diethylazanium chloride
Uniqueness
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its butoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
100811-79-8 |
|---|---|
Molecular Formula |
C17H29ClN2O2S |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChI Key |
LQGSNQGBQKDTKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)SCC[NH+](CC)CC)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)


![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

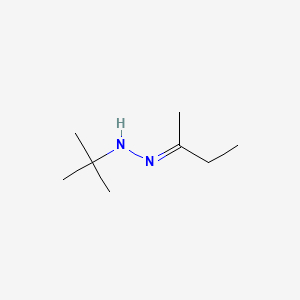
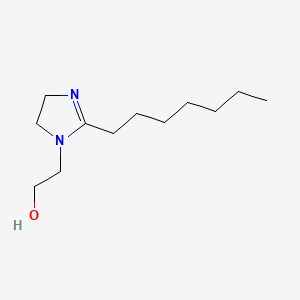
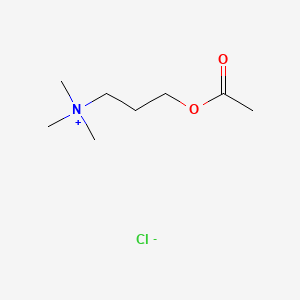
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
